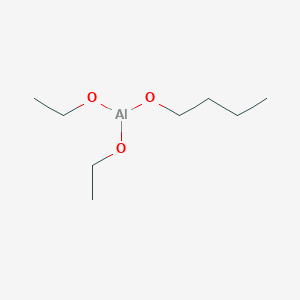

Aluminium butan-1-olate ethoxide (1/1/2)

Description

Properties

CAS No. |

849595-92-2 |

|---|---|

Molecular Formula |

C8H19AlO3 |

Molecular Weight |

190.22 g/mol |

IUPAC Name |

butoxy(diethoxy)alumane |

InChI |

InChI=1S/C4H9O.2C2H5O.Al/c1-2-3-4-5;2*1-2-3;/h2-4H2,1H3;2*2H2,1H3;/q3*-1;+3 |

InChI Key |

GTINVLZTEFUREG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO[Al](OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategic Approaches to Heteroleptic Aluminium Alkoxide Synthesis

The synthesis of mixed-ligand aluminium alkoxides can be achieved through several strategic pathways, each offering distinct advantages in terms of control, scalability, and precursor availability. These methods are broadly categorized based on the nature of the starting materials and the reaction mechanism.

Direct alcoholysis involves the reaction of an aluminium source, such as aluminium metal or aluminium hydride, with a stoichiometric mixture of the desired alcohols. A more common and controllable laboratory-scale method is transalcoholation (or alcohol interchange), where a parent aluminium alkoxide is treated with one or more different alcohols.

The equilibrium nature of the transalcoholation reaction allows for the formation of heteroleptic species. For the synthesis of Aluminium butan-1-olate ethoxide (1/1/2), a precursor like aluminium isopropoxide could be reacted with a mixture of butan-1-ol and ethanol (B145695). The reaction proceeds by displacing the isopropoxide ligands, with the extent of replacement dictated by the relative boiling points of the alcohols and the removal of the more volatile alcohol (isopropanol) to drive the equilibrium.

Key Reaction Parameters for Transalcoholation:

| Parameter | Influence on Product Distribution | Rationale |

| Stoichiometry | Directly controls the ratio of butan-1-olate to ethoxide ligands in the final product mixture. | The molar ratio of butan-1-ol and ethanol added determines the statistical likelihood of their incorporation. |

| Reaction Temperature | Affects reaction kinetics and the efficiency of removing the displaced alcohol. | Higher temperatures can favor the displacement of more volatile alcohols, shifting the equilibrium. |

| Solvent | Can influence the solubility of reactants and products and the aggregation state of the alkoxides. | A non-coordinating, inert solvent is typically preferred to avoid competitive ligand binding. |

| Removal of Byproduct | Drives the reaction to completion. | Continuous distillation of the displaced alcohol (e.g., isopropanol) is crucial for achieving high yields of the desired heteroleptic product. |

Organoaluminium reagents, such as trialkylaluminium compounds (e.g., triethylaluminium, Al(C₂H₅)₃), serve as highly reactive precursors for the synthesis of aluminium alkoxides. sigmaaldrich.comwikipedia.org These compounds react vigorously with alcohols to eliminate an alkane and form an aluminium-oxygen bond. wikipedia.org This pathway offers a high degree of control due to the typically irreversible nature of the alkane elimination.

The synthesis of Aluminium butan-1-olate ethoxide (1/1/2) can be envisioned through the sequential addition of the corresponding alcohols to a trialkylaluminium precursor. For example, reacting triethylaluminium with one equivalent of butan-1-ol followed by two equivalents of ethanol would yield the target compound, liberating ethane gas in the process. The order of addition can be critical in managing reactivity and influencing the final product structure.

Reaction Scheme: AlR₃ + BuOH → R₂Al(OBu) + RH R₂Al(OBu) + 2 EtOH → (EtO)₂Al(OBu) + 2 RH

This method is particularly valuable for creating specific heteroleptic alkoxides where statistical distribution via transalcoholation might be undesirable.

The sol-gel process is a versatile method for producing metal oxides and can be adapted for the synthesis of metal alkoxides under controlled conditions. yildiz.edu.trresearchgate.net This process involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides. rsc.org For the synthesis of a specific heteroleptic alkoxide like Aluminium butan-1-olate ethoxide (1/1/2), the initial step of the sol-gel process—the formation of the sol—is of primary interest.

By carefully controlling the hydrolysis of a parent aluminium alkoxide (e.g., aluminium sec-butoxide) in a mixed-alcohol solvent system containing butan-1-ol and ethanol with a sub-stoichiometric amount of water, it is possible to generate mixed-ligand species in solution. researchgate.net The key is to manage the reaction to favor the formation of the soluble heteroleptic alkoxide "sol" and prevent its full condensation into an aluminium oxide gel. Parameters such as pH, water-to-alkoxide ratio, and temperature are critical control factors. researchgate.net

Precursor Design and Reactivity Considerations for Aluminium butan-1-olate ethoxide (1/1/2)

The successful synthesis of the target compound relies on a deep understanding of the underlying chemical principles that govern ligand incorporation and distribution at the aluminium center.

Ligand exchange at an aluminium center is a dynamic process where alkoxide groups can be exchanged between different aluminium species or with free alcohol in the solution. The formation of a specific heteroleptic compound is a thermodynamically and kinetically controlled process.

In a mixture of aluminium ethoxide and aluminium butan-1-olate, a statistical distribution of ligands would be expected at equilibrium, leading to a mixture of species including the desired Al(OBu)(OEt)₂. To achieve preferential incorporation, one might exploit differences in the reactivity of the precursor and the alcohols. For instance, starting with Al(OEt)₃ and reacting it with a stoichiometric amount of butan-1-ol might favor the formation of the mixed species, especially if the reaction is not allowed to proceed to full equilibrium where scrambling could dominate.

The mechanism often involves the formation of bridged intermediates, where one alcohol molecule coordinates to the aluminium center before the proton transfer and elimination of another alcohol molecule occurs. The relative acidity (pKa) of the alcohols and the stability of the resulting Al-O bonds play a significant role in the thermodynamics of the exchange.

Comparative Properties of Precursor Alcohols:

| Property | Ethanol (EtOH) | Butan-1-ol (BuOH) | Implication for Synthesis |

| pKa (in water) | ~15.9 | ~16.1 | Ethanol is slightly more acidic, which may influence proton transfer steps in ligand exchange mechanisms. |

| Boiling Point (°C) | 78.4 | 117.7 | The significant difference allows for selective removal of ethanol during transalcoholation if butan-1-ol is the displacing alcohol, or vice versa. |

| Steric Bulk | Less bulky | More bulky | The smaller size of the ethoxide group may lead to its preferential incorporation to relieve steric strain, especially in oligomeric structures. |

The distribution of butan-1-olate and ethoxide ligands around the aluminium center is not random; it is influenced by both steric and electronic effects. nih.gov These factors determine the coordination number of the aluminium atom and the stability of the resulting oligomeric structures that aluminium alkoxides are known to form.

Steric Effects: The butan-1-olate ligand is sterically more demanding than the ethoxide ligand. nih.gov This size difference can significantly impact the structure of the resulting alkoxide. Aluminium alkoxides tend to form oligomers (dimers, trimers, etc.) where alkoxide groups bridge between aluminium centers. The bulkier butan-1-olate groups may preferentially occupy terminal, non-bridging positions to minimize steric repulsion, while the smaller ethoxide groups are more likely to be found in bridging positions. This preference can be a powerful tool for controlling the structure and achieving selectivity. rice.edu

Electronic Effects: While both ethoxide and butan-1-olate are simple alkyl alkoxides with similar electronic properties, subtle differences in the inductive effect of the ethyl versus the butyl group can influence the Lewis basicity of the oxygen atoms. Electron-withdrawing substituents on the ligand can enhance the Lewis acidity of the aluminium center, potentially increasing its reactivity in polymerization catalysis. nih.gov For simple alkoxides, this effect is less pronounced but can still play a role in the relative stability of different coordination geometries and oligomeric forms. The slightly greater electron-donating ability of the butyl group compared to the ethyl group might marginally strengthen the Al-O(Bu) bond compared to the Al-O(Et) bond, influencing the thermodynamic distribution of ligands.

Methodologies for Controlling Stoichiometry and Purity in Mixed Ligand Systems

The synthesis of mixed-ligand aluminum alkoxides, such as Aluminium butan-1-olate ethoxide (1/1/2), presents significant challenges in achieving precise stoichiometric control and ensuring high purity. The formation of complex oligomeric species and the redistribution of ligands can lead to a mixture of products with varying compositions. Consequently, specific methodologies are required to direct the reaction towards the desired heteroleptic compound and to accurately assess its purity.

A primary challenge in these systems is the tendency of aluminum alkoxides to form oligomers. researchgate.net The degree of oligomerization and the ratio of different alkoxy groups within these structures are influenced by a variety of factors including the reaction temperature, the solvent used, and the kinetics of the ligand exchange process. researchgate.net Even when reactants are introduced in a specific stoichiometric ratio, the final product can be a distribution of various oligomers and isomers. researchgate.net

Several strategies have been developed to enhance control over the stoichiometry of mixed-ligand aluminum alkoxides. One common approach involves the alcoholysis of a parent aluminum alkoxide with a different alcohol. The position of the equilibrium in this reaction can be manipulated by controlling the relative acidities of the alcohols or by removing the more volatile alcohol to drive the reaction towards the desired mixed-ligand product. wikipedia.org For instance, the synthesis of a mixed butanolate-ethoxide complex might involve the reaction of aluminum triethoxide with butan-1-ol, with the removal of the more volatile ethanol to favor the formation of the mixed alkoxide.

Another methodology involves the use of chelating ligands to stabilize specific structures and prevent ligand redistribution. While not directly applicable to a simple mixed alkoxide like Aluminium butan-1-olate ethoxide, the principles of using controlling agents to influence the coordination sphere of the aluminum center are relevant. researchgate.net

The purity of mixed-ligand aluminum alkoxide systems is intrinsically linked to stoichiometric control. The presence of undesired oligomeric species or unreacted precursors constitutes impurities. Furthermore, aluminum alkoxides are highly susceptible to hydrolysis, which can lead to the formation of aluminum hydroxides and oxides, further compromising the purity of the final product. researchgate.net Therefore, all synthetic manipulations must be carried out under strictly anhydrous conditions.

Advanced analytical techniques are indispensable for the characterization and purity assessment of mixed-ligand aluminum alkoxides. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. researchgate.netnih.gov 1H, 13C, and 27Al NMR can be used to identify the different alkoxy groups present, determine their relative ratios, and gain insight into the structure of the oligomeric species in solution. nih.govrsc.org

The effect of reaction conditions on the final product composition can be systematically studied to optimize the synthesis of a specific mixed-ligand alkoxide. The following table illustrates hypothetical data from such a study, demonstrating how changes in the molar ratio of reactants and the reaction temperature can influence the product distribution as determined by 27Al NMR spectroscopy.

| Entry | Al(OEt)₃ : BuOH Molar Ratio | Temperature (°C) | Product Distribution (Hypothetical, from 27Al NMR) |

| 1 | 1 : 1 | 25 | Mixture of Al(OEt)₃, Al(OEt)₂(OBu), and higher oligomers |

| 2 | 1 : 2 | 25 | Predominantly Al(OEt)(OBu)₂ with some Al(OBu)₃ |

| 3 | 1 : 1 | 80 | Increased proportion of Al(OEt)₂(OBu) compared to Entry 1 |

| 4 | 1 : 2 | 80 | Primarily Al(OEt)(OBu)₂ with minimal side products |

Further detailed analysis of the reaction kinetics can also provide insights into controlling the product distribution. The table below presents hypothetical kinetic data for the reaction between aluminum ethoxide and butan-1-ol, showcasing the change in concentration of the desired mixed-ligand species over time.

| Time (hours) | [Al(OEt)₂(OBu)] (mol/L) | [Al(OEt)(OBu)₂] (mol/L) |

| 0 | 0 | 0 |

| 1 | 0.25 | 0.10 |

| 2 | 0.40 | 0.25 |

| 4 | 0.55 | 0.45 |

| 8 | 0.60 | 0.58 |

| 16 | 0.60 | 0.60 |

Structural Elucidation and Coordination Chemistry

Advanced Spectroscopic and Diffraction Techniques for Mixed Aluminium Alkoxide Characterization

A multi-technique approach is indispensable for the comprehensive characterization of mixed aluminum alkoxides, providing insights into both their solid-state and solution-phase structures.

NMR spectroscopy is a powerful tool for investigating the structure and behavior of aluminum alkoxides in solution. Multinuclear NMR, including ¹H, ¹³C, and ²⁷Al NMR, can provide detailed information about the different chemical environments of the nuclei within the molecule.

For Aluminium butan-1-olate ethoxide (1/1/2), ¹H and ¹³C NMR would help to identify and distinguish the signals corresponding to the butan-1-olate and ethoxide ligands. ²⁷Al NMR is particularly informative for determining the coordination environment of the aluminum atom, as the chemical shift is sensitive to whether the aluminum is tetra-, penta-, or hexacoordinated. Furthermore, variable-temperature NMR studies can shed light on dynamic processes such as ligand exchange and conformational changes occurring in solution.

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. In the context of aluminum alkoxides, IR spectra typically show characteristic bands corresponding to Al-O and C-O stretching vibrations. For a mixed alkoxide, careful analysis of these regions could help confirm the presence of both butan-1-olate and ethoxide ligands.

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns. The fragmentation data can help to deduce the connectivity of the different alkoxide groups within the molecule. For oligomeric species, MS can sometimes provide information about the degree of aggregation.

Coordination Environment and Aggregation Phenomena of Aluminium butan-1-olate ethoxide (1/1/2)

Aluminum alkoxides are known for their propensity to form aggregates, leading to a variety of coordination environments for the aluminum center.

The coordination number of the aluminum atom in alkoxides is a key structural feature. While trivalent aluminum typically favors a tetrahedral coordination geometry, higher coordination numbers such as five (pentacoordinated) and six (octahedral) are frequently observed in aggregated structures. This is achieved through the formation of bridging alkoxide groups, where the oxygen atom of an alkoxide ligand coordinates to two aluminum centers. In a mixed-ligand system like Aluminium butan-1-olate ethoxide (1/1/2), the steric bulk of the butan-1-olate group compared to the ethoxide group could influence the preferred coordination number and the geometry of the resulting aggregate.

The degree of aggregation in aluminum alkoxides is highly dependent on the steric hindrance of the alkyl groups. Less sterically demanding alkoxides, such as aluminum ethoxide, tend to form higher oligomers or even polymeric structures. Conversely, bulkier alkoxides, like aluminum tert-butoxide, are typically dimeric. For Aluminium butan-1-olate ethoxide (1/1/2), an equilibrium between different oligomeric forms (e.g., dimers, trimers, tetramers) in solution would be expected. The specific nature and stability of these aggregates would be influenced by factors such as solvent, concentration, and temperature.

Study of Intermolecular Interactions and Self-Assembly in Solution and Solid State

The self-assembly of Aluminium butan-1-olate ethoxide (1/1/2) is driven by a combination of intermolecular interactions, leading to the formation of supramolecular structures in both solution and the solid state. The nature and strength of these interactions are influenced by the mixed-ligand environment, comprising both butan-1-olate and ethoxide groups, attached to the aluminium center.

In solution, the compound is likely to exist as discrete oligomeric species, such as dimers or trimers, through the formation of alkoxide bridges between aluminium centers. The aggregation behavior is concentration and solvent dependent. In non-polar solvents, the propensity for self-assembly is higher, driven by the need to minimize the exposure of the polar Al-O bonds to the non-polar medium. The interplay of van der Waals forces between the butyl and ethyl chains of the alkoxide ligands also contributes to the stability of these aggregates.

In the solid state, Aluminium butan-1-olate ethoxide (1/1/2) is expected to form a more ordered, crystalline lattice. The packing of the molecules will be governed by a combination of factors, including the coordination geometry around the aluminium atoms and the steric requirements of the butan-1-olate and ethoxide ligands. The longer butyl chains may exhibit a degree of conformational flexibility, allowing for efficient packing through interdigitation. The potential for weak C-H···O hydrogen bonds between the alkyl chains and the oxygen atoms of neighboring molecules could further stabilize the crystal lattice. The self-assembly process in the solid state can be viewed as a cooperative phenomenon, where the initial formation of coordination oligomers is followed by their organization into a long-range ordered structure.

Theoretical and Computational Investigations of Aluminium butan-1-olate ethoxide (1/1/2)

Theoretical and computational methods provide invaluable insights into the structure, bonding, and dynamics of Aluminium butan-1-olate ethoxide (1/1/2) at an atomic level, complementing experimental studies.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. For Aluminium butan-1-olate ethoxide (1/1/2), DFT calculations can be employed to:

Optimize the Geometry: Determine the most stable three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles. This allows for the prediction of the preferred coordination geometry around the aluminium center.

Analyze the Electronic Structure: Calculate the distribution of electron density, identify the nature of the chemical bonds (e.g., covalent, ionic character of the Al-O bonds), and determine the energies of the molecular orbitals. This information is crucial for understanding the reactivity of the compound.

Perform Conformational Analysis: Investigate the different possible spatial arrangements (conformers) of the flexible butan-1-olate and ethoxide ligands and determine their relative energies. This helps in understanding the dynamic behavior of the ligands.

A hypothetical DFT study on a dimeric form of Aluminium butan-1-olate ethoxide (1/1/2) could yield the following optimized geometric parameters:

| Parameter | Value |

| Al-O (bridging) bond length | 1.90 - 1.95 Å |

| Al-O (terminal) bond length | 1.75 - 1.80 Å |

| Al···Al distance | 3.10 - 3.20 Å |

| O-Al-O bond angle | 95 - 105° |

| Al-O-C bond angle | 120 - 130° |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that can be obtained from DFT calculations.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Reaction Pathways

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For Aluminium butan-1-olate ethoxide (1/1/2), MD simulations can provide insights into:

Reaction Pathways: Investigate the mechanisms of reactions involving the alkoxide, such as hydrolysis or transesterification, by simulating the approach of reactants and the subsequent bond-breaking and bond-forming events. By analyzing the trajectory of the simulation, it is possible to identify transition states and calculate activation energies for different reaction pathways.

An MD simulation of Aluminium butan-1-olate ethoxide (1/1/2) in a solvent like toluene could be set up with the following parameters and expected observations:

| Simulation Parameter | Value/Description |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Observable Outcomes | |

| Ligand Conformations | Analysis of dihedral angle distributions of the butoxy and ethoxy groups to determine preferred conformations. |

| Solvent Structure | Radial distribution functions between the solute and solvent to understand solvation shells. |

| Diffusion Coefficient | Calculation of the mean square displacement to determine the mobility of the molecule in solution. |

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters and potential outcomes of a Molecular Dynamics simulation.

Chemical Reactivity and Catalytic Activity

Catalytic Applications in Polymerization Reactions

Aluminium alkoxides are renowned for their efficacy as initiators in the ring-opening polymerization (ROP) of cyclic esters, a key process for producing biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). The catalytic activity of these compounds is significantly influenced by the nature of the alkoxide groups attached to the aluminium center. Mixed alkoxide systems, such as the hypothetical Aluminium butan-1-olate ethoxide (1/1/2), offer the potential for fine-tuning the steric and electronic properties of the catalyst, thereby influencing the polymerization process.

Aluminium alkoxides initiate the ROP of cyclic esters through a coordination-insertion mechanism. This process is favored for its ability to produce polymers with well-defined molecular weights and narrow polydispersity indices.

The polymerization process is initiated by the coordination of the carbonyl oxygen of the cyclic ester to the Lewis acidic aluminium center of the alkoxide. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by one of the alkoxide groups (butan-1-olate or ethoxide) attached to the aluminium. This nucleophilic attack results in the ring-opening of the cyclic ester and the formation of a new aluminium alkoxide species, with the opened monomer unit now attached to the aluminium center through an ester linkage. The propagation step involves the sequential coordination and insertion of subsequent monomer molecules into the aluminium-alkoxide bond of the growing polymer chain. This mechanism allows for a high degree of control over the polymerization process, often leading to living polymerization characteristics.

The key steps of the coordination-insertion mechanism are:

Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the aluminium center of the initiator.

Nucleophilic Attack: An alkoxide ligand from the aluminium initiator attacks the carbonyl carbon of the coordinated monomer.

Ring-Opening: The C-O bond of the cyclic ester cleaves, leading to the ring opening and the formation of a new, longer alkoxide ligand attached to the aluminium center.

Propagation: The newly formed aluminium alkoxide repeats the process with another monomer molecule, leading to chain growth.

This mechanism is widely accepted for a variety of aluminium alkoxide initiators. researchgate.netmdpi.com

The kinetics of ROP initiated by aluminium alkoxides are typically first-order with respect to both the monomer and the initiator concentrations. acs.org The rate of polymerization is influenced by several factors, including the steric hindrance and electronic effects of the alkoxide ligands, the reaction temperature, and the nature of the cyclic ester. For a mixed ligand system like Aluminium butan-1-olate ethoxide (1/1/2), the different nucleophilicity and steric bulk of the butan-1-olate and ethoxide groups could lead to different initiation and propagation rates.

Control over the polymer's molecular weight is achieved by adjusting the molar ratio of the monomer to the initiator. A higher ratio results in a higher molecular weight polymer. The narrow molecular weight distribution (polydispersity index, PDI, often close to 1.1) observed in many aluminium alkoxide-initiated ROPs is a hallmark of a living polymerization, where termination and chain transfer reactions are minimal. rsc.org

The microstructure of the resulting polymer, particularly for chiral monomers like lactide, can also be influenced by the structure of the aluminium initiator. While simple alkoxides often lead to atactic or slightly isotactic polymers, more complex ligand systems can induce stereoselectivity. tandfonline.com

Table 1: Representative Data on ROP of Cyclic Esters with Aluminium Alkoxide Initiators

| Initiator | Monomer | Monomer/Initiator Ratio | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|---|

| Al(OiPr)3 | ε-Caprolactone | 200 | 98 | 22,800 | 1.15 | acs.org |

| Al(OiPr)3 | L-Lactide | 100 | 95 | 14,200 | 1.20 | acs.org |

Interactive Data Table

| Initiator | Monomer | Monomer/Initiator Ratio | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| Al(OiPr)3 | ε-Caprolactone | 200 | 98 | 22,800 | 1.15 | acs.org |

| Al(OiPr)3 | L-Lactide | 100 | 95 | 14,200 | 1.20 | acs.org |

| Salen-Al-OEt | rac-Lactide | 100 | 99 | 14,400 | 1.05 | tandfonline.com |

The efficiency and selectivity of ROP initiated by aluminium alkoxides can be further enhanced by the use of co-initiators and additives. Alcohols are commonly used as co-initiators or chain transfer agents. In the presence of an alcohol, a rapid exchange reaction can occur with the alkoxide ligands on the aluminium center, generating the active initiating species in situ. This approach, often termed "immortal ROP," allows for the production of multiple polymer chains per metal center, thereby increasing the initiator efficiency. rsc.org

Lewis bases, such as certain amines or phosphines, can also be used as additives. These can coordinate to the aluminium center and modify its Lewis acidity and the nucleophilicity of the alkoxide groups, which in turn can affect the polymerization rate and selectivity. psu.edu In some systems, the addition of a co-catalyst can accelerate the polymerization significantly. polympart.com

Beyond the ROP of cyclic esters, mixed aluminium alkoxides have potential applications in other polymerization reactions. For instance, they can be components of Ziegler-Natta type catalyst systems for olefin polymerization. In cationic polymerization, alkylaluminium compounds can act as co-initiators. rsc.org The specific nature of the alkoxide ligands in a mixed system could influence the catalyst's activity and the properties of the resulting polyolefin.

Furthermore, aluminium complexes are active in the copolymerization of epoxides with cyclic anhydrides to produce polyesters. nih.gov A mixed alkoxide initiator could offer a tailored reactivity profile for such copolymerizations.

Ring-Opening Polymerization (ROP) of Cyclic Esters Initiated by Aluminium butan-1-olate ethoxide (1/1/2)

Applications in Stereoselective Organic Transformations

Aluminium alkoxides are versatile reagents and catalysts in stereoselective organic synthesis. The Meerwein-Ponndorf-Verley (MPV) reduction of aldehydes and ketones to alcohols is a classic example where aluminium alkoxides, such as aluminium isopropoxide, are used as catalysts. libretexts.orgtaylorfrancis.com The reverse reaction, the Oppenauer oxidation, also employs these catalysts.

In the context of a mixed ligand compound like Aluminium butan-1-olate ethoxide (1/1/2), the presence of different alkoxide groups could be exploited in asymmetric synthesis. If one of the alcohol precursors (butan-1-ol or ethanol) were chiral, the resulting mixed aluminium alkoxide could serve as a chiral catalyst for stereoselective reductions or other transformations. The use of chiral ligands on the aluminium alkoxide is a known strategy for achieving high enantioselectivity in reductions of prochiral ketones. libretexts.org

The precise structure and aggregation state of mixed aluminium alkoxides in solution play a crucial role in their reactivity and selectivity in these transformations.

Reactivity with Environmental Agents: Hydrolysis and Condensation Pathways

Aluminium alkoxides are highly susceptible to hydrolysis, reacting readily with water. This reactivity is the foundation of the sol-gel process. The hydrolysis reaction involves the nucleophilic substitution of the alkoxide groups (butan-1-olate and ethoxide) with hydroxyl groups from water.

The general reaction is: Al(OR)₃ + nH₂O → Al(OR)₃₋ₙ(OH)ₙ + nROH (where R can be butyl or ethyl)

The mechanism proceeds via the nucleophilic attack of a water molecule on the electron-deficient aluminium center. This is followed by the proton transfer and elimination of an alcohol molecule. The reactivity is very high, and in the presence of excess water, the reaction can lead to the rapid formation of aluminium hydroxide (B78521) precipitates. researchgate.net

In sol-gel synthesis, the hydrolysis is carefully controlled by limiting the amount of water, using a common solvent like an alcohol, and sometimes by adding chelating agents or acids that modify the precursor's reactivity. researchgate.netrsc.orgcaltech.edu Acetic acid, for example, can react with the alkoxide to form a new precursor that is less reactive towards hydrolysis, allowing for more controlled particle growth. caltech.edu

The sol-gel process is a versatile method for synthesizing metal oxide materials from molecular precursors, such as Aluminium butan-1-olate ethoxide. researchgate.netnanomedicine-rj.com The process leverages the hydrolysis and subsequent condensation reactions to build an inorganic network. rsc.orgyoutube.com

Hydrolysis: As described above, the addition of water (often in a controlled manner, sometimes generated in situ) to a solution of the aluminium alkoxide initiates the process, forming aluminium hydroxide species. caltech.edunanomedicine-rj.comyoutube.com This creates a colloidal suspension known as a "sol". rsc.orgyoutube.com

Condensation: The newly formed hydroxyl groups undergo condensation reactions to form metal-oxo-metal (Al-O-Al) or metal-hydroxy-metal (Al-OH-Al) bridges, eliminating water (oxolation) or alcohol (alcoxolation) in the process. rsc.orgyoutube.com

Gelation: As condensation continues, the colloidal particles link together to form a three-dimensional network that spans the entire volume of the liquid, resulting in a "gel". rsc.org

Aging and Drying: The gel is then aged, during which condensation continues and the gel network strengthens and shrinks. rsc.org Finally, the solvent is removed through drying to yield the solid material. Subsequent heat treatment (calcination) can be used to remove residual organic groups and induce crystallization into phases like γ-alumina. nanomedicine-rj.com

By carefully controlling reaction parameters such as the water-to-alkoxide ratio, pH (using acid or base catalysts), temperature, and the presence of modifying agents, the sol-gel process allows for precise control over the final material's properties, including its surface area, pore size, and morphology. researchgate.netcaltech.edu

Impact of Ligand Identity on Hydrolytic Stability and Resulting Material Morphology

The hydrolytic stability of aluminum alkoxides, such as Aluminium butan-1-olate ethoxide (1/1/2), is a critical factor that dictates the morphology and properties of the resulting alumina (B75360) materials. Unmodified aluminum alkoxides are highly reactive towards water, leading to rapid and often uncontrolled hydrolysis and condensation reactions. This can result in the formation of gelatinous precipitates of aluminum hydroxides, offering little control over the final material's structure. uni-saarland.de To tailor the reactivity and achieve desired material morphologies, organic ligands are frequently employed to modify the aluminum alkoxide precursor.

The introduction of chelating ligands, such as β-diketones and β-ketoesters, can significantly enhance the hydrolytic stability of the aluminum precursor. uni-saarland.deresearchgate.net These ligands react with the aluminum alkoxide, replacing one or more of the alkoxide groups to form a more stable complex. researchgate.net This increased stability is attributed to the chelate effect, where the bidentate nature of these ligands leads to a thermodynamically more favorable ring structure with the aluminum center. The modification of aluminum alkoxides with these organic ligands is a cornerstone of the sol-gel process, as it allows for precise control over the hydrolysis and condensation rates. researchgate.net

The identity of the ligand plays a pivotal role in determining the extent of stabilization and, consequently, the morphology of the final alumina product. The hydrolytic stability of the ligand-metal bond is of particular importance; ligands that form a more robust bond with aluminum will be less prone to hydrolysis, leading to a slower and more controlled condensation process. This, in turn, influences the particle size of the sols formed during the initial stages of the material synthesis. uni-saarland.de Research on related metal alkoxide systems has shown that a weaker ligand stability leads to larger particle sizes in the resulting sols, whereas more stable ligands produce smaller particles. uni-saarland.de

For instance, studies on aluminum butoxide complexes have demonstrated a hierarchy of hydrolytic stability among different ligands. uni-saarland.de The acetylacetonate (B107027) (ACAC) ligand, a β-diketone, exhibits very high hydrolytic stability, remaining 95-100% intact even after 7 days at a 1:1 water to alkoxide ratio. uni-saarland.de In contrast, β-ketoesters show varying degrees of stability. uni-saarland.de The general trend for ligand stability in similar titanium butoxide complexes, which serves as a good indicator for aluminum complexes, is: ACAC > 3-allylpentane-2,4-dione (B1616293) (APD) > allylacetoacetate (AAA) > ethylacetoacetate (EAA) > methacryloxyethyl-acetoacetate (MEAA). uni-saarland.de This suggests that β-diketones like ACAC are more effective at stabilizing the aluminum alkoxide precursor than β-ketoesters like EAA.

The choice of ligand and its molar ratio to the aluminum alkoxide directly impacts the particle size of the alumina sols. For example, the use of ethyl acetoacetate (B1235776) (EAA) as a chelating agent for aluminum-sec-butoxide generally results in smaller particle sizes (in the range of 1-15 nm) compared to acetylacetone (B45752) (AcAcH). uni-saarland.de This control over particle size at the nanometer scale is crucial for synthesizing advanced ceramic materials with tailored microstructures. uni-saarland.de

In the context of a mixed alkoxide like Aluminium butan-1-olate ethoxide (1/1/2), the principles of ligand modification remain the same. The butan-1-olate and ethoxide groups would be susceptible to substitution by more strongly coordinating chelating ligands. The choice of ligand would then dictate the rate of hydrolysis and condensation, influencing the particle size and morphology of the resulting alumina. By selecting appropriate ligands, it is possible to steer the synthesis towards specific outcomes, such as monodisperse nanoparticles, porous aerogels, or dense ceramic coatings.

The following interactive table summarizes the hydrolytic stability of various ligands in metal alkoxide complexes and their general impact on the resulting particle size.

| Ligand | Ligand Type | Hydrolytic Stability | General Effect on Particle Size |

| Acetylacetonate (ACAC) | β-Diketone | Very High | Smaller Particles |

| 3-allylpentane-2,4-dione (APD) | β-Diketone | High | Smaller Particles |

| Allylacetoacetate (AAA) | β-Ketoester | Moderate | Larger Particles |

| Ethyl acetoacetate (EAA) | β-Ketoester | Moderate to Low | Generally smaller than AcAcH |

| Methacryloxyethyl-acetoacetate (MEAA) | β-Ketoester | Low | Larger Particles |

This table can be filtered and sorted based on ligand type and stability.

Materials Science and Advanced Applications

Precursor Role in Ceramic and Metal Oxide Material Synthesis

Aluminium butan-1-olate ethoxide is instrumental in the synthesis of ceramic and metal oxide materials due to its ability to form alumina (B75360) (Al₂O₃) and other complex oxides upon hydrolysis and condensation or thermal decomposition. The presence of both butoxide and ethoxide groups allows for controlled reactivity, influencing the structure and properties of the final material.

Sol-Gel Routes to Alumina and Heterometallic Oxide Materials (e.g., Al-Ti oxides)

The sol-gel process is a widely utilized method for producing high-purity, homogeneous ceramic and oxide materials at mild temperatures. In this process, aluminum alkoxides like Aluminium butan-1-olate ethoxide act as molecular precursors that undergo hydrolysis and condensation reactions to form a "sol," a colloidal suspension of solid particles in a liquid. Further processing of the sol leads to the formation of a "gel," an interconnected, rigid network.

The rate of hydrolysis and condensation of aluminum alkoxides is a critical factor that is influenced by the nature of the alkoxy groups. researchgate.net The use of mixed alkoxides allows for tuning these reaction rates, thereby controlling the resulting material's porosity and structure. researchgate.netresearchgate.net For instance, the sol-gel method using aluminum alkoxide precursors can yield mesoporous alumina with high surface areas, which are valuable in catalysis and separation applications. acs.orgifpenergiesnouvelles.fr

Furthermore, this precursor is not limited to the synthesis of pure alumina. It can be co-hydrolyzed with other metal alkoxides, such as titanium alkoxides, to produce heterometallic oxide materials. This approach allows for the creation of materials like Al-Ti oxides with tailored compositions and properties. The use of pre-synthesized heterometallic alkoxide derivatives often results in more homogeneous final materials compared to using a mixture of individual metal alkoxides. ijnrd.org Such heterometallic oxides are of interest for their potential applications in catalysis, electronics, and structural ceramics. nih.govresearchgate.net

Table 1: Comparison of Alumina Properties from Different Aluminum Alkoxide Precursors in Sol-Gel Synthesis

| Precursor | Resulting Alumina Properties | Reference |

|---|---|---|

| Aluminum isopropoxide | Mesoporous structure with high surface area (528 m²/g) and narrow pore size (3.1 nm). | researchgate.net |

| Aluminum 2-butoxide | Higher surface area, larger pore volume, and pore size compared to donor-functionalized alkoxides. | researchgate.net |

| Al(OCH₂CH₂OCH₂CH₂OCH₃)₃ | Significantly lower surface area, smaller pore volume, and pore size. | researchgate.net |

| Aluminum tri-sec-butoxide | Mesoporous alumina with high specific surface area. | yildiz.edu.tr |

Fabrication of Thin Films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Aluminium butan-1-olate ethoxide is also a valuable precursor for the deposition of thin films of aluminum oxide through techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). These methods are crucial in the microelectronics and optics industries for creating high-quality, uniform coatings.

In CVD, the precursor is vaporized and reacts on a heated substrate to deposit a thin film. harvard.edu Aluminum alkoxides can be used as single-source precursors in Metal-Organic CVD (MOCVD), where the molecule contains both the metal and oxygen required for oxide formation. core.ac.uk This simplifies the process and allows for good control over the film's composition. diva-portal.org The deposition temperature is a key parameter influencing the structure of the deposited alumina, with different phases like amorphous, γ-Al₂O₃, and α-Al₂O₃ being obtainable. core.ac.ukchalmers.seresearchgate.net

ALD is a more refined technique that relies on self-limiting surface reactions to deposit films one atomic layer at a time, offering exceptional control over thickness and conformality. researchgate.net While trimethylaluminum (B3029685) (TMA) is a common precursor for ALD of Al₂O₃, its pyrophoric nature poses safety risks. researchgate.netresearchgate.net Aluminum alkoxides, including mixed alkoxides like Aluminium butan-1-olate ethoxide, present a safer alternative. researchgate.netjyu.fi For example, aluminum tri-sec-butoxide has been investigated as a non-pyrophoric, liquid precursor for ALD, yielding smooth, uniform, and near-stoichiometric Al₂O₃ layers. jyu.fi The growth per cycle (GPC) for such processes is typically in the range of 1.0-1.4 Å/cycle. jyu.fi

Table 2: Deposition Parameters for Alumina Thin Films Using Aluminum Alkoxide Precursors

| Deposition Technique | Precursor | Deposition Temperature (°C) | Growth Rate / Film Properties | Reference |

|---|---|---|---|---|

| ALD | Aluminum tri-isopropoxide (ATIP) | 150 - 175 | Max. GPC of 1.8 Å/cycle | researchgate.net |

| ALD | Aluminum tri-sec-butoxide (ATSB) | 100 - 200 | GPC of 1.0 - 1.4 Å/cycle | jyu.fi |

| MOCVD | Aluminum tri-isopropoxide (ATI) | 623 - 973 K (350 - 700 °C) | Amorphous to nanocrystalline γ-Al₂O₃ | core.ac.uk |

| ALD | Dimethyl aluminum sec-butoxide | 200 - 250 | GPC of ~0.095 nm/cycle | mrs-k.or.kr |

Controlled Synthesis of Nanostructured Alumina (e.g., fibers, mesoporous structures, microspheres)

The controlled hydrolysis and condensation of Aluminium butan-1-olate ethoxide, often in the presence of structure-directing agents or templates, enables the synthesis of nanostructured alumina with various morphologies. These materials possess unique properties due to their high surface-area-to-volume ratio and are used in a wide range of applications. core.ac.uk

Mesoporous Structures: By employing surfactants or block copolymers as templates in the sol-gel process, it is possible to create ordered mesoporous alumina with well-defined pore sizes and high surface areas. researchgate.netifpenergiesnouvelles.fracs.org These materials are highly sought after for use as catalysts, catalyst supports, and adsorbents. researchgate.net The synthesis often involves the self-assembly of the aluminum precursor around the template, which is subsequently removed by calcination to leave behind a porous structure. acs.org

Fibers: Alumina fibers can be produced through processes like sol-gel spinning. A viscous sol is prepared from an aluminum compound, which can be an alkoxide, and then extruded or spun into fibers. google.com After drying and heat treatment, the precursor fibers are converted into ceramic alumina fibers, which are valued for their high-temperature stability and strength. google.comprinceton.edu

Microspheres: Techniques like spray pyrolysis can be used to generate alumina microspheres from precursor solutions. acs.org This involves atomizing a solution containing the aluminum alkoxide into a hot reactor, where the solvent evaporates and the precursor decomposes to form spherical oxide particles.

The ability to control the size, shape, and porosity of nanostructured alumina is a key advantage of using alkoxide precursors like Aluminium butan-1-olate ethoxide. researchgate.net

Integration into Hybrid Materials and Composites

The reactivity of the alkoxide groups in Aluminium butan-1-olate ethoxide allows for its integration into more complex material systems, such as organic-inorganic hybrids and composites.

Design and Synthesis of Organic-Inorganic Hybrid Architectures

Organic-inorganic hybrid materials combine the properties of both organic polymers and inorganic components at the molecular level. bohrium.comacs.org The sol-gel process using organofunctional metal alkoxides is a primary route to these materials. bohrium.com By using aluminum alkoxides that have been chemically modified with organic ligands, it is possible to create a covalent linkage between the inorganic alumina network and an organic polymer. researchgate.net

This approach allows for the synthesis of materials with a unique combination of properties, such as the mechanical strength and thermal stability of a ceramic with the flexibility and processability of a polymer. jst.go.jpresearchgate.net These hybrid architectures can be tailored for a variety of applications, including coatings, membranes, and sensors.

Surface Modification and Interfacial Chemistry for Enhanced Material Performance

Aluminium butan-1-olate ethoxide can be used to modify the surfaces of other materials to improve their performance. For instance, it can be used to coat reinforcing fillers in a composite material. The alkoxide can react with hydroxyl groups on the surface of the filler, creating a thin layer of alumina. This surface modification can improve the adhesion between the filler and the polymer matrix, leading to a composite with enhanced mechanical properties.

Future Directions in Aluminium butan-1-olate ethoxide (1/1/2) Research

The unique molecular architecture of Aluminium butan-1-olate ethoxide (1/1/2), a mixed alkoxide, presents considerable opportunities for innovation in catalysis and materials science. Future research is poised to leverage its distinct reactivity, which is derived from the presence of both butoxide and ethoxide groups, to address current challenges in sustainable chemistry and advanced materials development. The integration of computational modeling will be instrumental in guiding these research endeavors, enabling a more rational design of catalysts and materials with desired properties.

Exploration of Novel Catalytic Systems for Sustainable Chemical Processes

The inherent Lewis acidity of the aluminum center in Aluminium butan-1-olate ethoxide (1/1/2), modified by the electronic and steric effects of its mixed alkoxy ligands, makes it a promising candidate for the development of novel catalytic systems. Future research is expected to focus on its application in a variety of organic transformations that are central to sustainable chemical production.

Key research thrusts will likely include:

Ring-Opening Polymerization: Capitalizing on the ability of aluminum alkoxides to initiate the ring-opening polymerization (ROP) of cyclic esters, future studies could explore the use of Aluminium butan-1-olate ethoxide (1/1/2) to produce biodegradable polymers like polylactide (PLA) and polycaprolactone (B3415563) (PCL). The mixed ligand system may offer unique control over polymer molecular weight, polydispersity, and stereochemistry.

Transesterification Reactions: The compound could serve as a precursor for highly active catalysts in transesterification reactions, which are crucial for biodiesel production. Research could focus on developing heterogeneous catalysts derived from this alkoxide to overcome the challenges associated with homogeneous catalysis, such as catalyst separation and reuse.

Meerwein-Pondorf-Verley (MPV) Reductions and Oppenauer Oxidations: Aluminum alkoxides are well-known catalysts for these selective and mild reduction and oxidation reactions. The specific combination of butoxide and ethoxide ligands might influence the catalyst's activity and selectivity for the transformation of aldehydes, ketones, and alcohols, which are important intermediates in the synthesis of fine chemicals and pharmaceuticals.

The following table outlines potential research directions and expected outcomes in the development of novel catalytic systems based on Aluminium butan-1-olate ethoxide (1/1/2).

| Research Direction | Target Reaction | Potential Advantages of Aluminium butan-1-olate ethoxide (1/1/2) System | Expected Outcomes |

| Biodegradable Polymer Synthesis | Ring-Opening Polymerization of Lactide | Tunable initiation and propagation rates due to mixed ligands, potentially leading to controlled polymer microstructures. | Production of polylactide with tailored properties (e.g., crystallinity, degradation rate) for applications in packaging and biomedical devices. |

| Sustainable Fuel Production | Transesterification of Triglycerides | Precursor for robust heterogeneous catalysts with high activity and stability, facilitating continuous flow processes. | Development of efficient and reusable catalysts for biodiesel synthesis, contributing to a circular economy. |

| Fine Chemical Synthesis | Meerwein-Pondorf-Verley Reductions | High chemoselectivity for the reduction of carbonyl compounds under mild reaction conditions. | Greener and more selective synthetic routes to valuable alcohols used in the fragrance and pharmaceutical industries. |

Development of Advanced Materials with Precisely Tailored Functionalities

The sol-gel process, which utilizes metal alkoxides as precursors, is a versatile method for creating a wide range of inorganic and hybrid materials. The dual reactivity of Aluminium butan-1-olate ethoxide (1/1/2) offers a unique opportunity to precisely control the hydrolysis and condensation rates during the sol-gel process, thereby tailoring the final properties of the material.

Future research in this area is anticipated to explore:

Synthesis of Mesoporous Alumina: By carefully controlling the sol-gel parameters, it may be possible to generate mesoporous alumina with high surface area and controlled pore size distributions. These materials are highly valuable as catalyst supports, adsorbents, and separation membranes. The different hydrolysis rates of the ethoxide and butoxide groups could be exploited to create hierarchical pore structures.

Fabrication of Ceramic Coatings: The compound could be used to deposit thin alumina films on various substrates. These coatings can provide enhanced corrosion resistance, thermal stability, and mechanical hardness. The ability to tune the precursor chemistry may allow for the deposition of coatings with specific densities and microstructures.

Development of Organic-Inorganic Hybrid Materials: The presence of organic ligands in the precursor allows for the incorporation of organic functionalities into an inorganic matrix. This could lead to the development of novel hybrid materials with combined properties, such as flexibility and high thermal stability, for applications in optics, electronics, and sensing.

The table below illustrates potential research avenues for developing advanced materials using Aluminium butan-1-olate ethoxide (1/1/2).

| Research Avenue | Material Type | Tailoring Strategy | Desired Functionalities and Applications |

| Catalyst Supports and Adsorbents | Mesoporous Alumina | Controlled hydrolysis and condensation of the mixed alkoxide to template pore structures. | High surface area for catalyst dispersion; selective adsorption of pollutants from water and air. |

| Protective Surfaces | Alumina Thin Films | Sol-gel dip-coating or spin-coating followed by controlled thermal treatment. | Enhanced wear and corrosion resistance for metal components; dielectric layers in microelectronics. |

| Functional Composites | Organic-Inorganic Hybrids | Co-condensation with organically modified silanes or other functional precursors. | Materials with tunable refractive index for optical coatings; flexible and transparent substrates for electronic devices. |

Integration of Computational Methods for Rational Design and Reactivity Prediction

Computational chemistry and materials modeling are becoming increasingly powerful tools for accelerating the discovery and optimization of new chemical entities and materials. In the context of Aluminium butan-1-olate ethoxide (1/1/2), computational methods can provide valuable insights into its structure, reactivity, and role in catalytic and material-forming processes.

Future computational research is likely to focus on:

Density Functional Theory (DFT) Calculations: DFT can be employed to elucidate the electronic structure and bonding within the Aluminium butan-1-olate ethoxide (1/1/2) molecule and its oligomeric forms. This understanding is crucial for predicting its reactivity in various chemical transformations.

Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of catalytic reactions involving this compound, helping to identify reaction intermediates, transition states, and rate-determining steps. This knowledge is invaluable for optimizing reaction conditions and designing more efficient catalysts.

Simulation of Sol-Gel Processes: Molecular dynamics (MD) simulations can be utilized to model the hydrolysis and condensation of Aluminium butan-1-olate ethoxide (1/1/2) at the atomic level. This can provide a deeper understanding of how the mixed ligands influence the growth of the inorganic network and the final material morphology.

The following table summarizes the potential applications of computational methods in the future research of Aluminium butan-1-olate ethoxide (1/1/2).

| Computational Method | Research Focus | Predicted Outcomes | Impact on Research and Development |

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis. | Understanding of Lewis acidity, ligand effects, and preferred coordination geometries. | Rational design of catalysts with enhanced activity and selectivity. |

| Ab Initio Molecular Dynamics | Elucidation of catalytic reaction mechanisms. | Identification of key intermediates and transition states in polymerization and reduction reactions. | Accelerated optimization of catalytic processes for sustainable chemical synthesis. |

| Classical Molecular Dynamics (MD) | Simulation of sol-gel kinetics and material formation. | Prediction of how precursor chemistry influences the microstructure and porosity of the resulting alumina. | Guided synthesis of advanced materials with precisely controlled functionalities. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.